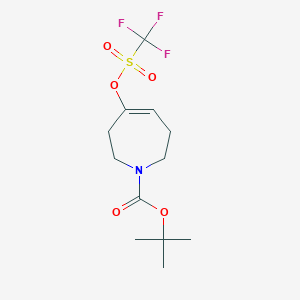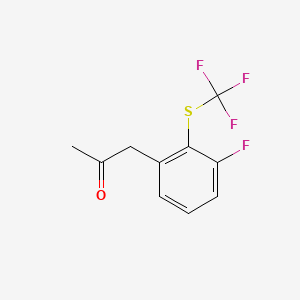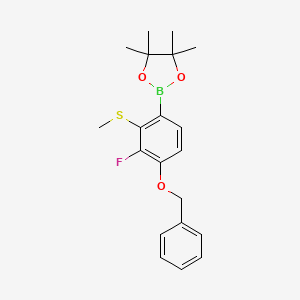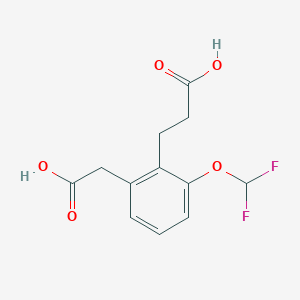
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate is an organic compound that features a tert-butyl ester group, a brominated benzyl ether, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate typically involves multiple steps:
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Esterification: The final step involves the esterification of the phenylacetic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, amines, or thioethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the benzyl ether and hydroxymethyl groups.
tert-Butyl 2-bromoacetate: Similar but lacks the phenyl and hydroxymethyl groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and a hydroxyl group but lacks the ester and bromine functionalities.
Propiedades
Fórmula molecular |
C20H23BrO4 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[[3-bromo-5-(hydroxymethyl)phenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C20H23BrO4/c1-20(2,3)25-19(23)11-16-6-4-5-7-18(16)24-13-15-8-14(12-22)9-17(21)10-15/h4-10,22H,11-13H2,1-3H3 |
Clave InChI |
CDWNOYRVCVSHDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





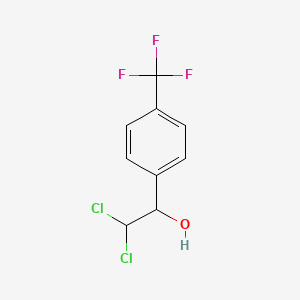

![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)


